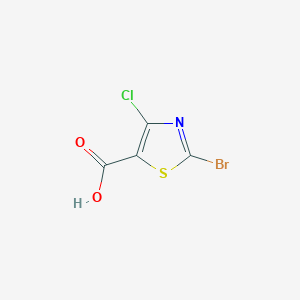
2,6-difluoro-N-(4-morpholinophenyl)benzenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-difluoro-N-(4-morpholinophenyl)benzenecarboxamide is a useful research compound. Its molecular formula is C17H16F2N2O2 and its molecular weight is 318.324. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure
- 2,6-difluoro-N-(4-morpholinophenyl)benzenecarboxamide has been utilized in the synthesis of compounds with potential anticancer properties. One such compound, synthesized using a process involving condensation with 1-isocyanato-2-(trifluoromethoxy)benzene, demonstrated effective inhibition of cancer cell proliferation (Lu et al., 2017).
- Another study involved the synthesis of a similar compound, showcasing distinct inhibitory capacity against A549 and BGC-823 cancer cell lines (Ji et al., 2018).
Potential Applications in Molecular Libraries
- The compound has been used in the synthesis of fluorinated morpholine-containing benzamide derivatives, which showed potent antifungal and antibacterial activity, suggesting its potential for developing new antimicrobial agents (Patharia et al., 2020).
Involvement in Novel Copolymeric Systems
- It has been incorporated into copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties. These systems were investigated for their utility in ultraviolet-curable pigmented coatings (Angiolini et al., 1997).
Use in Synthesis of Biodegradable Polyesteramides
- The compound contributed to the synthesis of polyesteramides with protected pendant functional groups, highlighting its role in developing materials with potential biomedical applications (Veld et al., 1992).
Applications in Fluorinated Heterocycles
- Research on fluorinated heterocycles, vital in pharmaceutical and agrochemical industries, has utilized derivatives of this compound in synthesizing diverse fluorinated structures (Wu et al., 2017).
Contribution to Novel Sulfonamide Derivatives
- This compound was used in the synthesis of novel sulfonamide derivatives exhibiting cytotoxic activity against cancer cell lines, further emphasizing its relevance in anticancer research (Ghorab et al., 2015).
Propiedades
IUPAC Name |
2,6-difluoro-N-(4-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-14-2-1-3-15(19)16(14)17(22)20-12-4-6-13(7-5-12)21-8-10-23-11-9-21/h1-7H,8-11H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRXYFVZSCVCBP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(1S,2R)-2-Nitrocyclopropyl]methanamine;2,2,2-trifluoroacetic acid](/img/structure/B2407142.png)
![8-[(4-{4-[3-(Trifluoromethyl)phenyl]piperazin-1-yl}piperidin-1-yl)sulfonyl]quinoline](/img/structure/B2407143.png)



![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)propanamide](/img/structure/B2407149.png)

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2407151.png)


![2-Cyclohexyl-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B2407158.png)
![tert-butyl N-(2-amino-3-{[(tert-butoxy)carbonyl]amino}propyl)carbamate](/img/structure/B2407160.png)

